molecular formula C17H18N2O2 B11841119 3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one

3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one

Cat. No.: B11841119
M. Wt: 282.34 g/mol
InChI Key: JVLQZDFTFIYYDA-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the cycloaddition of imines and ketenes.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various molecular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-phenylazetidin-2-one
  • 4-(4-Methoxyphenyl)-3-phenylazetidin-2-one
  • 1-(m-Tolyl)-3-phenylazetidin-2-one

Uniqueness

3-Amino-4-(4-methoxyphenyl)-1-(m-tolyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the m-tolyl group can affect its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-1-(3-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O2/c1-11-4-3-5-13(10-11)19-16(15(18)17(19)20)12-6-8-14(21-2)9-7-12/h3-10,15-16H,18H2,1-2H3

InChI Key

JVLQZDFTFIYYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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